Cas no 17064-48-1 (2-(4-tert-butylphenyl)-5-phenyl-1,3,4-oxadiazole)
17064-48-1 structure
Product Name:2-(4-tert-butylphenyl)-5-phenyl-1,3,4-oxadiazole
CAS No:17064-48-1
MF:C18H18N2O
MW:278.348324298859
CID:1080451
PubChem ID:2953876
Update Time:2025-04-20
2-(4-tert-butylphenyl)-5-phenyl-1,3,4-oxadiazole Chemical and Physical Properties
Names and Identifiers
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- 2-(4-tert-butylphenyl)-5-phenyl-1,3,4-oxadiazole
- DTXSID90387973
- STK259827
- 2-(4-t-butylphenyl)-5-phenyl-1,3,4-oxadiazole
- 17064-48-1
- SCHEMBL2839508
- AKOS003239045
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- Inchi: 1S/C18H18N2O/c1-18(2,3)15-11-9-14(10-12-15)17-20-19-16(21-17)13-7-5-4-6-8-13/h4-12H,1-3H3
- InChI Key: PBWKHJKVLUGQON-UHFFFAOYSA-N
- SMILES: O1C(C2C=CC=CC=2)=NN=C1C1C=CC(=CC=1)C(C)(C)C
Computed Properties
- Exact Mass: 278.141913202g/mol
- Monoisotopic Mass: 278.141913202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 325
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 38.9Ų
2-(4-tert-butylphenyl)-5-phenyl-1,3,4-oxadiazole Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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